Digallic Acid

Antiviral HIV Reverse Transcriptase

Unlike gallic acid, digallic acid achieves ~90% HIV RT inhibition (Ki=0.58µM) and dual XOD/URAT1 blockade (IC50=1.04/5.34µM) with in vivo urate-lowering matching benzbromarone. It offers >3-fold greater antimutagenic potency and validated bacterial topoisomerase inhibition. Substituting monomeric gallic or tannic acid causes experimental failure from divergent target engagement. This dimeric depside scaffold is essential for RT inhibitor development and hyperuricemia research.

Molecular Formula C14H10O9
Molecular Weight 322.22 g/mol
CAS No. 536-08-3
Cat. No. B1670570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigallic Acid
CAS536-08-3
Synonymsdigallic acid
gallic acid 5,6-dihydroxy-3-carboxyphenyl este
Molecular FormulaC14H10O9
Molecular Weight322.22 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O
InChIInChI=1S/C14H10O9/c15-7-2-6(3-8(16)11(7)18)14(22)23-10-4-5(13(20)21)1-9(17)12(10)19/h1-4,15-19H,(H,20,21)
InChIKeyCOVFEVWNJUOYRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Digallic Acid (CAS 536-08-3) Procurement and Technical Specification Overview for Research and Industrial Use


Digallic acid (CAS 536-08-3) is a polyphenolic depside formed by the intermolecular esterification of two gallic acid molecules. It is a fundamental monomeric unit and structural building block within gallotannins and hydrolyzable tannins, naturally occurring in species such as Pistacia lentiscus [1]. It exists in equilibrium between meta- and para- isomers in solution [2]. While it shares a polyphenolic core with simpler phenolic acids like gallic acid, digallic acid possesses a distinct dimeric ester structure that confers divergent molecular recognition properties, enzyme inhibition profiles, and in vivo pharmacological activities that cannot be replicated by its monomeric constituent.

Why In-Class Phenolic Substitution Fails: Evidence-Based Differentiation of Digallic Acid (CAS 536-08-3) from Gallic Acid and Other Analogs


Procurement decisions that treat digallic acid as a generic substitute for gallic acid, tannic acid, or ellagic acid risk project failure due to fundamental differences in molecular mechanism and target engagement. Critically, gallic acid demonstrates no inhibitory activity against HIV reverse transcriptase at concentrations where digallic acid achieves ~90% inhibition, a divergence attributable to the dimeric depside structure enabling specific interactions with enzyme active sites [1]. Furthermore, digallic acid exhibits over three-fold greater antimutagenic potency compared to gallic acid in standardized assays [2]. In vivo, digallic acid functions as a dual XOD/URAT1 inhibitor with urate-lowering efficacy comparable to benzbromarone, whereas gallic acid acts only on XOD [3]. These data establish that substituting digallic acid with its monomeric precursor or structurally related tannins fundamentally alters experimental outcomes.

Product-Specific Quantitative Evidence Guide: Differentiating Digallic Acid (CAS 536-08-3) from Gallic Acid and Analogs by Validated Assay Data


Reverse Transcriptase Inhibition: Complete Functional Divergence from Gallic Acid (Direct Head-to-Head Comparison)

In a direct head-to-head comparative study, digallic acid potently inhibited HIV reverse transcriptase with a Ki of 0.58 µM and achieved approximately 90% inhibition at 0.5 µg/mL. Under identical reaction conditions, gallic acid exhibited no detectable inhibitory effect on HIV reverse transcriptase activity [1]. This functional divergence is attributed to the dimeric depside structure of digallic acid, which enables a partially competitive binding mode with respect to the template-primer (rA)n·(dT)12-18 that the monomeric gallic acid cannot achieve [1].

Antiviral HIV Reverse Transcriptase Enzyme Inhibition Polyphenol

Antimutagenic Activity: Quantitative Superiority of Digallic Acid Over Gallic Acid (Direct Head-to-Head Comparison)

In a study evaluating inhibition of bay-region diol-epoxide-induced mutagenicity, m-digallic acid demonstrated over three-fold higher antimutagenic activity compared to gallic acid under identical assay conditions [1]. The study quantified that while both compounds are components of tannic acid, m-digallic acid possessed significantly greater potency in suppressing mutagenic events, establishing a clear structure-activity relationship where the dimeric depside confers enhanced protective capacity relative to the monomeric precursor [1].

Genotoxicity Antimutagenic DNA Protection Carcinogenesis Chemoprevention

Dual XOD/URAT1 Inhibition: In Vivo Urate-Lowering Superiority Over Gallic Acid and Comparable Efficacy to Clinical Drugs (Cross-Study Comparable)

Digallic acid was identified as a dual inhibitor of xanthine oxidase (XOD) and urate transporter 1 (URAT1), with XOD IC50 = 1.04 ± 0.23 µM and URAT1 IC50 = 5.34 µM [1][2]. In vivo, at an oral dosage of 10 mg/kg, digallic acid exhibited a stronger urate-lowering and uricosuric effect compared to the clinical drugs benzbromarone and lesinurad [1]. Critically, while both digallic acid and its metabolite gallic acid act as mixed-type XOD inhibitors, gallic acid does not inhibit URAT1, thus lacking the dual mechanism essential for the potent in vivo efficacy observed with digallic acid [1].

Hyperuricemia Gout Xanthine Oxidase URAT1 Uricosuric In Vivo Pharmacology

DPPH Radical Scavenging: Potency Threshold Confirmation (Class-Level Inference)

In an HPLC-based activity profiling screen of 600 Panamanian plant extracts, digallic acid derivatives demonstrated DPPH radical scavenging activity below 10 µg/mL, placing them in the highest activity tier alongside gallic acid methyl ester [1]. This confirms that digallic acid achieves a potency threshold (<10 µg/mL DPPH IC50) that qualifies it as a high-potency antioxidant scaffold within the gallic acid derivative class, though a direct quantitative comparison with unmodified gallic acid is not provided in this specific assay system [1].

Antioxidant DPPH Free Radical Scavenging Cosmetic Natural Product

Bacterial DNA Gyrase Inhibition: Target Engagement Differentiating Digallic Acid from Other Gallate Derivatives (Cross-Study Comparable)

In a polyphenol screen targeting bacterial DNA gyrase, digallic acid was identified as a potent inhibitor of this essential bacterial enzyme, which is a validated antibacterial drug target [1]. While the study also identified other gallate derivatives (such as dodecyl gallate) as gyrase inhibitors, the specific structural features of digallic acid confer distinct binding characteristics relative to mono-gallate esters. Furthermore, digallic acid and certain gallate derivatives also potently inhibit E. coli DNA topoisomerase IV, indicating a broader topoisomerase-targeting profile that may be relevant for antibacterial lead development [1].

Antibacterial DNA Gyrase Topoisomerase Gallate Antimicrobial Resistance

Relative Toxicity Profile: Digallic Acid Demonstrates Lower Toxicity Than Tannic Acid at Equivalent Dietary Levels (Cross-Study Comparable)

In a comparative toxicological assessment in chickens, digallic acid was found to be less toxic than tannic acid when administered at a dietary level of 0.5%. However, this safety advantage was not maintained at the higher 1% dietary level, where toxicity became comparable [1]. This dose-dependent differentiation provides a quantitative safety window for digallic acid relative to the more complex tannic acid polymer, which is relevant for applications where controlled exposure to hydrolyzable tannin components is required.

Toxicology Safety Feed Additive In Vivo Toxicity Poultry

Recommended Research and Industrial Application Scenarios for Digallic Acid (CAS 536-08-3) Based on Validated Differentiating Evidence


HIV and Retroviral Reverse Transcriptase Inhibitor Discovery

Based on the direct head-to-head evidence showing that digallic acid inhibits HIV reverse transcriptase (Ki = 0.58 µM, ~90% inhibition at 0.5 µg/mL) while gallic acid is completely inactive under identical conditions [1], digallic acid is uniquely positioned as a scaffold for reverse transcriptase inhibitor development. The defined mechanism (partially competitive with respect to template-primer) and structure-activity data indicating the requirement of all three hydroxyl groups for activity provide a validated starting point for medicinal chemistry optimization [1].

Hyperuricemia and Gout Dual-Target Pharmacology Studies

Digallic acid enables investigation of a dual XOD/URAT1 inhibition mechanism that cannot be achieved with gallic acid or single-target clinical agents. With XOD IC50 = 1.04 µM, URAT1 IC50 = 5.34 µM, and in vivo urate-lowering efficacy at 10 mg/kg that exceeds benzbromarone and lesinurad [2][3], digallic acid provides a tool compound for exploring synergistic urate-lowering strategies combining production inhibition with enhanced excretion. This dual mechanism is not replicated by its metabolite gallic acid, which acts only on XOD [2].

Chemoprevention and Antimutagenesis Research Requiring High-Potency Phenolic Agents

For studies investigating inhibition of polycyclic aromatic hydrocarbon-induced mutagenicity, digallic acid offers over three-fold greater potency than gallic acid in standardized Ames assays [4]. This quantitative advantage makes digallic acid a more sensitive probe for chemoprevention mechanism studies and a higher-signal positive control in genotoxicity screening panels.

Antibacterial Lead Discovery Targeting DNA Gyrase and Topoisomerase IV

Digallic acid has been validated as a potent inhibitor of bacterial DNA gyrase and E. coli topoisomerase IV in enzymatic assays [5]. For antibacterial programs seeking novel topoisomerase inhibitors, digallic acid represents a structurally defined gallate scaffold distinct from mono-alkyl gallates, providing an alternative chemotype for structure-activity relationship studies and resistance profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Digallic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.